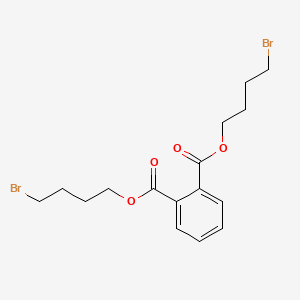
Bis(4-bromobutyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromobutyl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H18Br2O4. . This compound is characterized by the presence of two bromobutyl groups attached to a benzene ring through ester linkages. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
C6H4(COOH)2+2HO(CH2)4Br→C6H4(COO(CH2)4Br)2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 4-bromobutyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Bis(4-bromobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and other industrial materials.
Mechanism of Action
The mechanism of action of bis(4-bromobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its ester and bromobutyl groups. The ester groups can undergo hydrolysis to release phthalic acid and 4-bromobutanol, which can further participate in various biochemical pathways. The bromobutyl groups can act as electrophiles, facilitating nucleophilic substitution reactions with biological molecules .
Comparison with Similar Compounds
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar ester linkages but different alkyl groups.
Dioctyl terephthalate (DOTP): Another plasticizer with similar ester linkages but different alkyl groups.
Uniqueness: Bis(4-bromobutyl) benzene-1,2-dicarboxylate is unique due to the presence of bromine atoms in its structure, which imparts distinct reactivity and properties compared to other phthalate esters. The bromine atoms make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
63804-00-2 |
|---|---|
Molecular Formula |
C16H20Br2O4 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
bis(4-bromobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20Br2O4/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
YGTCWHFNPGJWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCBr)C(=O)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















